Bienvenue dans la boutique en ligne BenchChem!

RO-3

Pain P2X3 receptor selectivity

RO-3 (CAS 1026582-88-6) is a selective small-molecule antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors, which are ATP-gated ion channels implicated in nociceptive signaling, chronic pain, and lower urinary tract dysfunction. As a CNS-penetrant, orally active compound with a pyrimidinediamine scaffold, RO-3 serves as a critical tool compound for probing P2X3-mediated physiology in preclinical models.

Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
Cat. No. B1679474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO-3
SynonymsRO-3;  RO 3;  RO3.
Molecular FormulaC16H22N4O2
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
InChIInChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20)
InChIKeyPYNPWUIBJMVRIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RO-3 P2X3 Antagonist: Potency, Selectivity, and Procurement Data for Pain and Urology Research


RO-3 (CAS 1026582-88-6) is a selective small-molecule antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors, which are ATP-gated ion channels implicated in nociceptive signaling, chronic pain, and lower urinary tract dysfunction [1]. As a CNS-penetrant, orally active compound with a pyrimidinediamine scaffold, RO-3 serves as a critical tool compound for probing P2X3-mediated physiology in preclinical models [2].

Why Generic P2X3 Antagonists Cannot Replace RO-3: Key Differentiation Points


P2X3 receptor antagonists exhibit highly variable selectivity profiles, off-target liabilities, and pharmacokinetic properties that critically impact experimental outcomes. While compounds such as A-317491, Gefapixant (AF-219/MK-7264), AF-353 (Ro-4), and Camlipixant (BLU-5937) share P2X3 antagonism as a common mechanism, RO-3 differentiates itself through a unique combination of dual P2X3/P2X2/3 potency, a defined and narrow selectivity window over off-target melatonin receptors, and a well-characterized in vivo PK profile with documented CNS penetration [1]. Simple substitution with another 'P2X3 antagonist' without accounting for these quantitative differences can lead to misinterpretation of target engagement, unexpected behavioral effects, or poor in vivo exposure, thereby compromising the reproducibility of pain and urology studies [2].

RO-3 Quantitative Evidence Guide: Head-to-Head Potency, Selectivity, and PK Comparisons


RO-3 vs. A-317491: Comparative P2X3 Potency and Selectivity Window

RO-3 demonstrates distinct potency and selectivity relative to A-317491. For human homomeric P2X3 receptors, RO-3 exhibits a pIC50 of 7.0 (IC50 ≈ 100 nM) [1], whereas A-317491 shows an IC50 of 97 nM in electrophysiological assays [2]. Critically, RO-3 also antagonizes human heteromeric P2X2/3 receptors with a pIC50 of 5.9 (IC50 ≈ 1.26 µM), while A-317491 displays a Ki of 9 nM for human P2X2/3 in binding assays but with variable functional activity [2]. Both compounds maintain selectivity over other P2X subtypes (IC50 >10 µM) [1][2]; however, RO-3's off-target profile includes significant melatonin ML1 receptor antagonism (IC50 = 398 nM) [3], which must be considered in experimental design. This off-target activity is not reported for A-317491, making compound selection dependent on whether melatonin receptor interference is acceptable.

Pain P2X3 receptor selectivity

RO-3 vs. Gefapixant: Clinical vs. Preclinical Potency and Receptor Subtype Selectivity

RO-3 and Gefapixant (AF-219/MK-7264) differ substantially in potency and selectivity. RO-3 inhibits human homomeric P2X3 with an IC50 of ~100 nM and heteromeric P2X2/3 with an IC50 of ~1.26 µM [1]. In contrast, Gefapixant is significantly more potent at homomeric P2X3 (IC50 ≈ 30 nM) but exhibits 3- to 8-fold lower potency at heteromeric P2X2/3 (IC50 100–250 nM) [2]. Gefapixant is a clinical-stage compound (Phase 3 for chronic cough) with extensive safety data, while RO-3 is a preclinical tool compound lacking clinical development [2]. Therefore, Gefapixant is the appropriate comparator for translational studies, whereas RO-3 offers a well-defined, cost-effective alternative for basic mechanistic investigations where high P2X2/3 activity is required.

Chronic cough P2X3 receptor selectivity

RO-3 vs. AF-353: Comparative Potency at Human P2X3 and P2X2/3 Receptors

AF-353 (Ro-4) is a structurally distinct P2X3/P2X2/3 antagonist that serves as a key comparator for potency and selectivity. AF-353 inhibits human P2X3 with a pIC50 of 8.06 (IC50 ≈ 8.7 nM) and human P2X2/3 with a pIC50 of 7.41 (IC50 ≈ 39 nM) [1]. In contrast, RO-3 is approximately 10-fold less potent at P2X3 (pIC50 = 7.0, IC50 ≈ 100 nM) and 30-fold less potent at P2X2/3 (pIC50 = 5.9, IC50 ≈ 1.26 µM) [2]. Both compounds are orally bioavailable and CNS-penetrant, but AF-353's higher potency makes it more suitable for studies requiring minimal compound mass and maximal receptor occupancy, while RO-3's lower potency may provide a wider dynamic range for concentration-response experiments.

P2X3 receptor pain in vivo tool

RO-3 vs. Camlipixant (BLU-5937): Homomeric P2X3 Potency and Clinical Status

Camlipixant (BLU-5937) is a non-competitive, selective antagonist of P2X3 homotrimers with an IC50 of 25 nM [1]. RO-3, in comparison, exhibits an IC50 of approximately 100 nM at human P2X3 homomers and also potently antagonizes P2X2/3 heteromers (IC50 ≈ 1.26 µM) [2]. Camlipixant is designed to spare P2X2/3 heteromers to minimize taste-related adverse effects in clinical trials for chronic cough [1]. This structural and pharmacological difference makes Camlipixant a superior choice for cough studies where taste alteration is a key readout, whereas RO-3 is more appropriate for pain and urology models where dual P2X3/P2X2/3 blockade is therapeutically relevant.

Chronic cough P2X3 homotrimer selectivity

RO-3 Pharmacokinetics: Oral Bioavailability and CNS Penetration vs. Comparator Class

RO-3 exhibits a well-characterized in vivo pharmacokinetic profile in rats, enabling reliable dosing in preclinical pain and urology models. Key parameters include: oral bioavailability of 14%, a plasma half-life (t1/2) of 0.41 hours, and high permeability . Critically, RO-3 demonstrates moderate to high metabolic stability in rat and human hepatocytes and liver microsomes, and importantly, it achieves CNS penetration [1]. While class-level data for AF-353 and A-317491 confirm oral bioavailability, specific quantitative CNS penetration metrics are not uniformly reported. RO-3's defined CNS exposure is particularly valuable for studies targeting central sensitization mechanisms in chronic pain.

Pharmacokinetics oral bioavailability CNS penetration

RO-3 In Vivo Efficacy: Head-to-Head Comparison with A-317491 in the Exercise Pressor Reflex

In a direct head-to-head comparison in decerebrate cats, both RO-3 and A-317491 (each dosed at 10 mg/kg) were evaluated for their ability to attenuate the pressor response to α,β-methylene ATP injection [1]. Both antagonists significantly reduced the reflex pressor response, providing direct evidence that P2X3 and P2X2/3 receptors contribute to the metabolic component of the exercise pressor reflex [1]. This study confirms that RO-3 is a viable in vivo tool with comparable efficacy to A-317491 in this physiological endpoint, supporting its use in cardiovascular and autonomic reflex research.

Exercise pressor reflex P2X3 in vivo pharmacology

Optimal Research and Procurement Scenarios for RO-3 Based on Differentiated Evidence


Preclinical Pain Research Requiring Dual P2X3/P2X2/3 Antagonism with CNS Penetration

RO-3 is ideally suited for rodent models of chronic inflammatory and neuropathic pain where dual blockade of homomeric P2X3 and heteromeric P2X2/3 receptors is mechanistically important [1]. Its defined oral bioavailability (14%) and CNS penetration enable systemic administration with reliable brain exposure, a critical advantage for studying central sensitization mechanisms [2]. Researchers should select RO-3 over A-317491 when balanced P2X3/P2X2/3 activity is desired, and over AF-353 when a lower-potency tool with wider dynamic range is needed.

Urology and Bladder Function Studies: Cystometry and Afferent Nerve Recordings

RO-3 has demonstrated dose-dependent reduction of afferent nerve activity in guinea pig ureter-afferent nerve preparations and mouse bladder-pelvic nerve preparations, supporting its use in lower urinary tract dysfunction research [1]. In cystometry models optimized to measure sensory regulation of the micturition reflex, RO-3 reliably modulates bladder function [2]. Procurement of RO-3 is recommended for urology studies where P2X3/P2X2/3 antagonism is a validated target for overactive bladder and interstitial cystitis models.

Cardiovascular and Autonomic Reflex Studies

As demonstrated in a direct head-to-head comparison with A-317491, RO-3 effectively attenuates the exercise pressor reflex in decerebrate cats, confirming its utility in cardiovascular and autonomic reflex research [1]. This application scenario is particularly relevant for investigators studying the role of purinergic signaling in blood pressure regulation and exercise physiology. RO-3's in vivo efficacy and CNS penetration make it a valuable tool for dissecting central vs. peripheral contributions to autonomic reflexes.

Mechanistic Studies Requiring Defined Off-Target Profiling

RO-3 exhibits significant antagonism at ML1-type melatonin receptors (IC50 = 398 nM) in addition to its P2X3/P2X2/3 activity [1]. This defined off-target liability can be leveraged for studies investigating the interplay between purinergic and melatonin signaling, but it also necessitates careful experimental controls. Researchers who cannot tolerate melatonin receptor interference should consider alternative P2X3 antagonists such as Gefapixant or Camlipixant, which lack this off-target activity. Conversely, for experiments where melatonin receptor antagonism is acceptable or even desirable, RO-3 provides a unique pharmacological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.